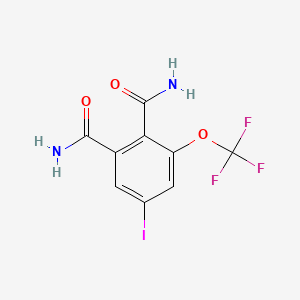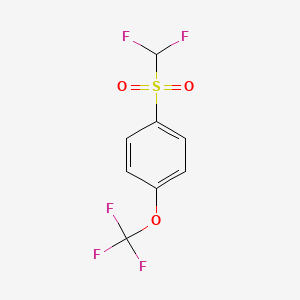
1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene is a chemical compound that features both difluoromethylsulfonyl and trifluoromethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which can undergo various reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted benzene compounds .
Scientific Research Applications
1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes with various biomolecules, leading to changes in their structure and function. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1,3-Dibromo-5-(trifluoromethoxy)benzene
- Trifluoromethyl phenyl sulfone
Uniqueness
1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethylsulfonyl and trifluoromethoxy groups, which impart distinct chemical properties. These functional groups enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H5F5O3S |
|---|---|
Molecular Weight |
276.18 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O3S/c9-7(10)17(14,15)6-3-1-5(2-4-6)16-8(11,12)13/h1-4,7H |
InChI Key |
PCKAYUZTMKPWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


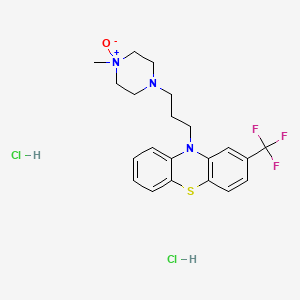
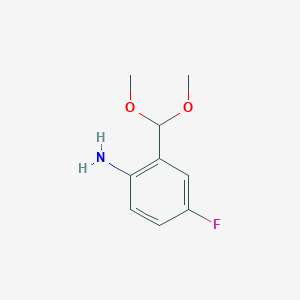
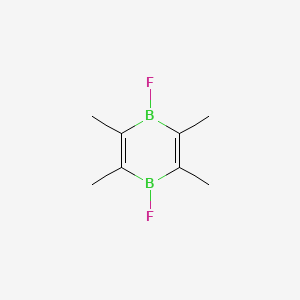
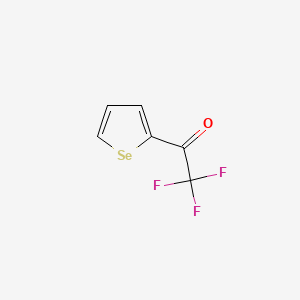


![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
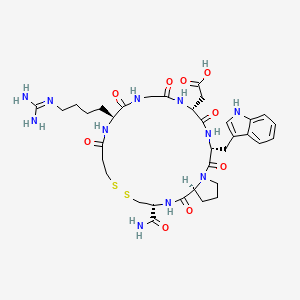
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
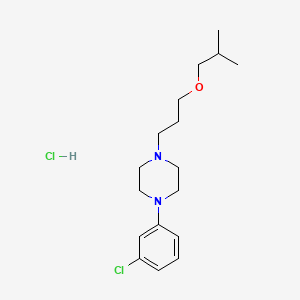
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
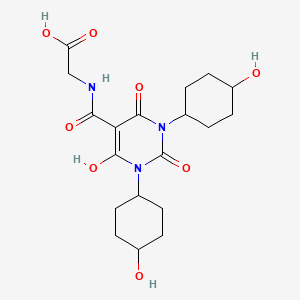
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
